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Periandradulcin B - 135545-89-0

Periandradulcin B

Catalog Number: EVT-1230784
CAS Number: 135545-89-0
Molecular Formula: C16H10F2N2O3
Molecular Weight: 911.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Periandradulcin B is a natural product found in Periandra mediterranea with data available.
Overview

Periandradulcin B is a naturally occurring compound that belongs to the class of terpenoids, specifically categorized as a monoterpenoid. It is derived from the plant Periandra dulcis, which is native to the Amazon rainforest. This compound is of particular interest due to its sweet taste, which has led to investigations into its potential as a natural sweetener. The structure of Periandradulcin B is characterized by a unique arrangement of carbon and oxygen atoms, contributing to its biological activity and sensory properties.

Source

Periandradulcin B is primarily extracted from the leaves and stems of Periandra dulcis, a plant known for its sweet-tasting properties. The extraction process typically involves solvent extraction methods, where organic solvents are used to isolate the compound from plant material. The geographical distribution of Periandra dulcis is mainly in tropical regions, particularly in South America.

Classification

Periandradulcin B is classified under the following categories:

  • Chemical Class: Terpenoids
  • Sub-Class: Monoterpenoids
  • Functional Group: Alcohols and ketones

This classification highlights its structural features and functional characteristics that are relevant for understanding its chemical behavior and potential applications.

Synthesis Analysis

Methods

The synthesis of Periandradulcin B can be achieved through various methods, including:

  1. Natural Extraction: The primary method involves extracting the compound from Periandra dulcis using organic solvents such as ethanol or methanol.
  2. Synthetic Approaches: Laboratory synthesis may involve multi-step organic reactions, including:
    • Alkylation: Introducing alkyl groups to the core structure.
    • Reduction Reactions: Converting ketones into alcohols, which may be necessary for modifying functional groups within the molecule.

Technical Details

The synthetic route often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the synthesis process and confirm the identity of Periandradulcin B.

Molecular Structure Analysis

Structure

The molecular formula of Periandradulcin B is C15_{15}H24_{24}O3_3, indicating it contains 15 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms. The compound features a complex ring structure typical of many terpenoids.

Data

  • Molecular Weight: Approximately 248.35 g/mol
  • Melting Point: Data on melting point varies but is generally reported in the range of 80-85 °C.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Periandradulcin B can participate in various chemical reactions due to its functional groups:

  1. Esterification: Reacting with carboxylic acids to form esters.
  2. Oxidation: Conversion of alcohol groups into ketones or aldehydes under oxidative conditions.
  3. Hydrolysis: Breakdown in the presence of water, particularly in acidic or basic conditions.

Technical Details

These reactions can be utilized to modify the compound for specific applications or enhance its properties, such as increasing sweetness or improving stability.

Mechanism of Action

Process

The mechanism of action for Periandradulcin B as a sweetener involves interaction with taste receptors on the tongue. It binds to specific G protein-coupled receptors that trigger signals interpreted by the brain as sweetness.

Data

Research indicates that Periandradulcin B may exhibit potency comparable to sucrose, making it an attractive candidate for low-calorie sweeteners. Studies have shown that it activates sweet taste receptors at concentrations much lower than those required for traditional sugars.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless or pale yellow liquid.
  • Odor: Characteristic sweet aroma.
  • Viscosity: Relatively low viscosity compared to other viscous natural extracts.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme heat or prolonged exposure to light.
  • Reactivity: Reacts with strong oxidizing agents; care must be taken during storage and handling.

Relevant analyses have confirmed that Periandradulcin B retains its sweetness profile even after undergoing various physical and chemical treatments, suggesting potential for diverse applications in food science.

Applications

Scientific Uses

Periandradulcin B has several promising applications:

  1. Natural Sweetener: Its high sweetness intensity makes it suitable for use in food products aiming for reduced caloric content.
  2. Pharmaceuticals: Investigated for potential health benefits, including antioxidant properties.
  3. Cosmetics: Explored for use in formulations due to its pleasant aroma and skin-friendly characteristics.

Research continues into expanding its applications across various industries, particularly in food technology where there is a growing demand for natural alternatives to artificial sweeteners.

Properties

CAS Number

135545-89-0

Product Name

Periandradulcin B

IUPAC Name

6-[(14b-formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C16H10F2N2O3

Molecular Weight

911.1 g/mol

InChI

InChI=1S/C47H74O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-14-47(20-48)25(43(28,4)5)11-13-46(8)26(47)10-9-22-23-17-42(2,3)18-27(50)44(23,6)15-16-45(22,46)7/h9,20-21,23-37,39-41,49-56H,10-19H2,1-8H3,(H,57,58)

InChI Key

GGYFTLUVQMVCMN-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C=O)C(=O)O)O)O)O)O)O)O)O

Synonyms

3-O-beta-(alpha-L-rhamnopyranosyl(1----2)-beta-D-xylopyranosyl(1----2)-beta-D-glucuronopyranosyl)-22 beta-hydroxyl-25- formyl-olean-12-ene
periandradulcin B

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C=O)C(=O)O)O)O)O)O)O)O)O

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